Technical Guide: Physicochemical Properties and Applications of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid
Technical Guide: Physicochemical Properties and Applications of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid, a fluorinated arylboronic acid with significant potential in organic synthesis and medicinal chemistry. This document details its physicochemical characteristics and presents a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Core Physical and Chemical Properties
2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid is a valuable synthetic intermediate, particularly in the construction of complex biaryl structures. Its trifluoromethyl group and methoxymethoxy-protected phenol moiety impart unique electronic and steric properties that can influence reactivity and solubility.
Data Presentation: Summary of Physical Properties
While comprehensive experimental data for this specific molecule is not widely published, the following table summarizes its known properties based on available information from chemical suppliers and related compounds.
| Property | Value | Source/Notes |
| Molecular Formula | C₈H₈BF₃O₃ | [1][2] |
| Molecular Weight | 219.95 g/mol | [1][2] |
| CAS Number | 240139-82-6 | [1][2] |
| Appearance | White to off-white solid/powder | Inferred from similar compounds |
| Melting Point | Data not available | For the similar compound 3-Methoxy-5-(trifluoromethyl)phenylboronic acid, the melting point is 157-162 °C.[3] |
| Boiling Point | Data not available | |
| Solubility | Soluble in polar organic solvents (e.g., diethyl ether, ethanol); poorly soluble in nonpolar solvents (e.g., hexanes). | General property of phenylboronic acids.[4] |
| Storage Temperature | 2-8°C | [5] |
| Purity | ≥96% | [1] |
Applications in Organic Synthesis
The primary application of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of complex molecules, including pharmaceuticals and functional materials. The trifluoromethyl substituent can enhance the biological activity and pharmacokinetic properties of target molecules.
While no specific signaling pathways involving this exact molecule have been elucidated, related trifluoromethyl-substituted phenylboronic acids have been investigated for their biological activity. For instance, some studies have explored their potential as antibacterial agents by targeting bacterial enzymes like LeuRS in E. coli.[6]
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid such as 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid. This protocol is a generalized procedure and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a biaryl compound via the palladium-catalyzed cross-coupling of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid with an aryl halide.
Materials:
-
2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃))
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Round-bottom flask or pressure tube
-
Condenser and inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask or pressure tube, combine 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid (1.1-1.5 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (e.g., 2-5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) followed by the aqueous base (e.g., 2M K₂CO₃, 2.0 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, a key application of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram outlines the general experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction in a laboratory setting.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. 3-Methoxy-5-(trifluoromethyl)phenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid | 1256355-54-0 [amp.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
